REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=CC(O)=CC=1>>[CH3:1][N:2]([CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:3]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-13 °C
|
Type
|
CUSTOM
|
Details
|
with stirring after which the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a chilled
|
Type
|
CUSTOM
|
Details
|
(-15° C.) reaction vessel there
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to rise to about 25° C
|
Type
|
CUSTOM
|
Details
|
were removed by distillation
|
Type
|
DISTILLATION
|
Details
|
The product was recovered by distillation at 58° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |